Allyphenyline

Adrenergic Pharmacology Receptor Binding Structure-Activity Relationship

Allyphenyline is a uniquely selective, dual-acting pharmacological tool that simultaneously activates α2C-adrenoceptors and 5-HT1A serotonin receptors while acting as a neutral antagonist at α2A-adrenoceptors. This profile uncouples therapeutic gastroprotective, antidepressant-like, and anti-withdrawal efficacy from dose-limiting sedation and hypotension caused by non-selective α2A activation. Unlike conventional drugs like clonidine or buspirone, allyphenyline excels at low doses (0.05 mg/kg) in models of morphine/alcohol withdrawal and neurogenic gastroprotection, enabling single-agent interrogation of complex dual-pathology mechanisms.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
Cat. No. B1261342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyphenyline
Synonyms2-(1-(2-allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole
allyphenyline
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C1=NCCN1)OC2=CC=CC=C2CC=C
InChIInChI=1S/C14H18N2O/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16)
InChIKeyMNMDMCKHXVHLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyphenyline: A Dual α2C/5-HT1A Agonist with α2A Antagonist Profile for Preclinical Research


Allyphenyline is a synthetic imidazoline derivative that functions as a dual agonist at α2C-adrenoceptors and 5-HT1A serotonin receptors while simultaneously acting as a neutral antagonist at α2A-adrenoceptors [1]. This unique receptor profile distinguishes it from classical α2-adrenergic agonists and positions it as a pharmacological tool for investigating opioid and alcohol withdrawal syndromes, depression, and gastrointestinal protection without the sedative liability associated with α2A activation [2]. The compound's molecular conformation has been shown to dictate its functional activity, with an extended conformation correlating with the α2C-agonism/α2A-antagonism phenotype [1].

Why Allyphenyline Cannot Be Substituted with Generic α2 Agonists or 5-HT1A Ligands


Generic substitution fails because allyphenyline's receptor activation pattern is not replicated by any single in-class compound. Standard α2 agonists like clonidine non-selectively activate α2A, α2B, and α2C subtypes, incurring dose-limiting sedation and hypotension via α2A [1]. In contrast, allyphenyline's α2A antagonism functionally uncouples sedation from therapeutic α2C-mediated effects [2]. Similarly, conventional 5-HT1A agonists (e.g., buspirone) lack the adrenergic component that synergistically addresses opioid withdrawal and gastroprotection. This combinatorial, yet subtype-selective, pharmacology is essential for the compound's observed efficacy at low doses (0.05 mg/kg) where monotherapies fail [3].

Quantitative Differentiation of Allyphenyline Against Clonidine, Cyclomethyline, and 5-HT1A Comparators


α2-Adrenoceptor Subtype Binding Affinity Profile

Allyphenyline exhibits a distinct binding profile across α2-adrenoceptor subtypes, with pKi values of 7.24 (α2A), 6.47 (α2B), and 7.07 (α2C) . In comparison, the prototypical α2 agonist clonidine binds with high affinity to all α2 subtypes (Ki ~0.5-1.5 nM) without functional antagonism [1]. The moderate affinity of allyphenyline for α2C coupled with its α2A antagonism creates a unique functional signature not shared by clonidine or its analogs.

Adrenergic Pharmacology Receptor Binding Structure-Activity Relationship

In Vivo Sedation Liability: Allyphenyline vs. Clonidine

Allyphenyline (0.05 mg/kg i.p.) did not induce sedation in mice, a side effect commonly observed with clonidine due to its α2A agonism [1]. In contrast, clonidine at equi-effective doses for withdrawal suppression produces significant sedation, limiting its therapeutic window [2]. This functional differentiation is directly attributed to allyphenyline's α2A antagonism.

Behavioral Pharmacology Side Effect Profile Opioid Withdrawal

Antidepressant-Like Efficacy at Low Dose: Allyphenyline vs. Cyclomethyline

Both allyphenyline and its close analog cyclomethyline reduced morphine withdrawal symptoms at 0.05 mg/kg in mice. However, only allyphenyline, due to its additional 5-HT1A agonism, produced a significant antidepressant-like effect in the forced swim test at this same low dose [1]. Cyclomethyline lacks robust 5-HT1A activity and thus does not replicate this dual benefit [2].

Depression Opioid Use Disorder Multifunctional Ligands

Gastroprotective Efficacy Mediated by Central α2C and 5-HT1A Activation

Intracerebroventricular allyphenyline (3 and 15 nmol/rat) dose-dependently inhibited gastric mucosal damage induced by acidified ethanol, reducing lesion area by approximately 50-70% compared to vehicle controls [1]. This gastroprotection was reversed by selective antagonists of α2C (JP-1302) and 5-HT1A (WAY-100135), confirming the dual-receptor mechanism [1]. In contrast, α2A-preferring agonists like clonidine provide gastroprotection but with concomitant sedation and cardiovascular effects [2].

Gastroenterology Mucosal Protection CNS Pharmacology

In Vitro ADME and hERG Safety Profile

Allyphenyline exhibits a favorable in vitro ADME profile with no significant inhibition of major cytochrome P450 isoforms and negligible activity at the hERG potassium channel (IC50 > 10 µM) [1]. In comparison, many α2 agonists and 5-HT1A ligands show moderate to strong hERG blockade, raising cardiac safety concerns [2]. This profile supports allyphenyline's potential for further preclinical development without the added liability of QT prolongation.

Drug Development Cardiac Safety Pharmacokinetics

High-Impact Application Scenarios for Allyphenyline in Preclinical Research


Opioid and Alcohol Withdrawal Studies Requiring Sedation-Free α2C Agonism

Allyphenyline (0.05-0.275 mg/kg i.p.) attenuates hyperanxiety and hyperlocomotion associated with alcohol withdrawal and reduces morphine withdrawal signs without inducing sedation, making it an ideal tool for investigating the α2C/5-HT1A component of withdrawal circuitry [1][2].

Comorbid Depression and Substance Use Disorder Models

In mouse models, allyphenyline (0.05 mg/kg) simultaneously alleviates morphine withdrawal symptoms and produces antidepressant-like effects in the forced swim test, enabling single-agent interrogation of dual-pathology mechanisms [1].

Central Gastroprotection Without Cardiovascular Side Effects

Intracerebroventricular allyphenyline (3-15 nmol/rat) provides significant gastric mucosal protection via α2C and 5-HT1A receptors, offering a targeted approach to study neurogenic gastroprotection absent α2A-mediated hypotension and sedation [2].

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